molecular formula C13H17Cl2NO2 B12726981 Dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone hydrochloride CAS No. 139084-74-5

Dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone hydrochloride

Cat. No.: B12726981
CAS No.: 139084-74-5
M. Wt: 290.18 g/mol
InChI Key: PTZCVOVBDOCDOU-UHFFFAOYSA-N
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Description

Dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone hydrochloride is a synthetic organic compound that belongs to the class of furanones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone hydrochloride typically involves the following steps:

    Formation of the Furanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may convert the furanone ring to a more saturated form.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated furanones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone
  • 5-(4-Chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone
  • Dihydro-5-(4-chlorophenyl)-3-amino-2(3H)-furanone

Uniqueness

Dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity compared to similar compounds.

Properties

CAS No.

139084-74-5

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(propan-2-ylamino)oxolan-2-one;hydrochloride

InChI

InChI=1S/C13H16ClNO2.ClH/c1-8(2)15-11-7-12(17-13(11)16)9-3-5-10(14)6-4-9;/h3-6,8,11-12,15H,7H2,1-2H3;1H

InChI Key

PTZCVOVBDOCDOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CC(OC1=O)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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